

A Comprehensive Technical Guide to 2-Bromo-1-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

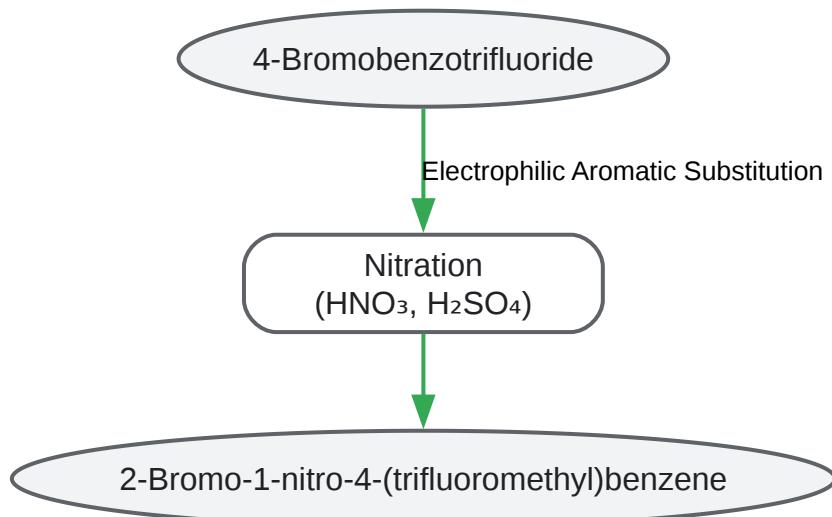
Compound Name:	2-Bromo-1-nitro-4-(trifluoromethyl)benzene
Cat. No.:	B144830

[Get Quote](#)

For researchers, scientists, and professionals in drug development, **2-Bromo-1-nitro-4-(trifluoromethyl)benzene** is a key chemical intermediate with significant potential in the synthesis of complex organic molecules. This technical guide provides a detailed overview of its identifiers, properties, a plausible synthetic route, and potential reactivity, offering a valuable resource for its application in research and development.

Core Identifiers and Properties

A clear understanding of the fundamental properties of **2-Bromo-1-nitro-4-(trifluoromethyl)benzene** is essential for its effective use. The following table summarizes its key identifiers and physicochemical characteristics.


Identifier Type	Value
CAS Number	132839-58-8 [1]
Preferred IUPAC Name	2-bromo-1-nitro-4-(trifluoromethyl)benzene [2]
Alternate Names	3-Bromo-4-nitrobenzotrifluoride [1]
Molecular Formula	C ₇ H ₃ BrF ₃ NO ₂ [1]
Molecular Weight	270.00 g/mol [1]
InChIKey	DJOLBPUSSIOMKU-UHFFFAOYSA-N [2]
SMILES	[O-]--INVALID-LINK--C1=C(Br)C=C(C=C1)C(F)(F) [2]

Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-1-nitro-4-(trifluoromethyl)benzene** is not readily available in the searched literature, a plausible synthetic route can be devised based on established principles of electrophilic aromatic substitution. The order of introduction of the substituents onto the benzene ring is critical and is governed by their directing effects.

The trifluoromethyl group (-CF₃) is a deactivating, meta-directing group. The bromo group (-Br) is a deactivating, ortho-, para-directing group. The nitro group (-NO₂) is a strongly deactivating, meta-directing group.

A logical synthetic pathway would involve the introduction of the substituents in an order that leverages their directing effects to achieve the desired 2-bromo-1-nitro-4-(trifluoromethyl) substitution pattern. A possible route starts with 4-bromobenzotrifluoride.

[Click to download full resolution via product page](#)

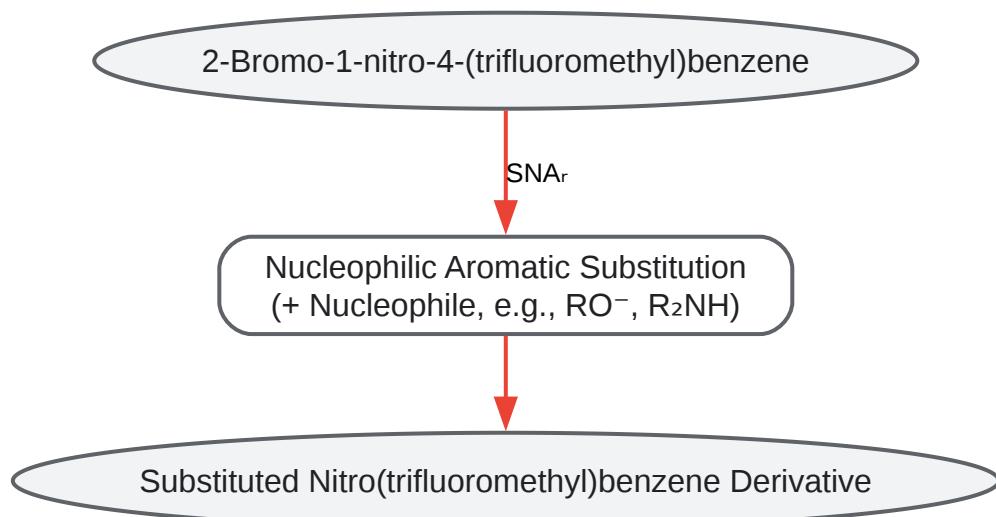
Caption: Proposed synthetic workflow for **2-Bromo-1-nitro-4-(trifluoromethyl)benzene**.

General Experimental Protocol for Nitration of 4-Bromobenzotrifluoride

The following is a general procedure for the nitration of an aromatic compound, adapted from protocols for similar substrates.^{[3][4][5]} This should be considered a representative method and would require optimization for the specific synthesis of **2-Bromo-1-nitro-4-(trifluoromethyl)benzene**.

Materials:

- 4-Bromobenzotrifluoride
- Concentrated nitric acid (HNO₃)
- Concentrated sulfuric acid (H₂SO₄)
- Ice bath
- Water
- Appropriate organic solvent for extraction (e.g., dichloromethane)


- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- In a reaction flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid to prepare the nitrating mixture.
- Once the nitrating mixture has cooled, slowly add 4-bromobenzotrifluoride dropwise to the stirred mixture while maintaining a low temperature to control the exothermic reaction and prevent dinitration.
- After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period to ensure complete conversion.
- Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction and precipitate the crude product.
- Isolate the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acids.
- The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography to yield the pure **2-Bromo-1-nitro-4-(trifluoromethyl)benzene**.

Potential Reactivity and Applications

The presence of a nitro group and a bromine atom on the aromatic ring makes **2-Bromo-1-nitro-4-(trifluoromethyl)benzene** a versatile intermediate for further chemical transformations. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic aromatic substitution ($S\text{NAr}$), where the bromine atom can be displaced by a variety of nucleophiles.

[Click to download full resolution via product page](#)

Caption: Potential nucleophilic aromatic substitution reaction of the target compound.

This reactivity allows for the introduction of various functional groups, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals. For instance, the nitro group can be reduced to an amine, which can then undergo a wide range of further reactions to build more complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. chm.uri.edu [chm.uri.edu]
- 5. Sciencemadness Discussion Board - Mononitration of bromo and fluorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Bromo-1-nitro-4-(trifluoromethyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b144830#2-bromo-1-nitro-4-trifluoromethyl-benzene-cas-number-and-identifiers\]](https://www.benchchem.com/product/b144830#2-bromo-1-nitro-4-trifluoromethyl-benzene-cas-number-and-identifiers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com